2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
2-acetyl-3-hydroxy-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-8-14(18)12(9(2)17)7-13-10-5-3-4-6-11(10)16(19)20-15(8)13/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSKBZKSKRHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the Pechmann reaction, where 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate are reacted in the presence of sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of green solvents and catalysts is often preferred to minimize environmental impact and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, propargyl bromide, and sodium azides . The reaction conditions typically involve moderate temperatures and the use of dry solvents to ensure the efficiency and selectivity of the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with propargyl bromide and sodium azides can lead to the formation of coumarin–triazole derivatives .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of 6H-benzo[c]chromen-6-one exhibit significant antitumor properties. For instance, a study evaluated the antitumor activity of synthesized compounds against liver carcinoma cell lines (HEPG2) and found that certain derivatives demonstrated promising inhibitory effects with IC50 values as low as 2.70 µM . This suggests that modifications to the benzo[c]chromene structure can enhance its anticancer potential.
Phosphodiesterase Inhibition
Another significant application is in the design of phosphodiesterase inhibitors. A series of alkoxylated derivatives were synthesized and evaluated for their inhibitory effects on phosphodiesterase II, with one compound showing an IC50 value of 3.67 µM, demonstrating its potential as a therapeutic agent for cognitive enhancement in neurodegenerative diseases .
Antiviral Properties
The compound has also shown activity against viral enzymes, particularly HIV proteases. Certain synthesized derivatives exhibited moderate inhibitory activities against HIV-1 aspartyl proteases, indicating their potential as antiviral agents .
Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationship (SAR) have revealed that variations in substituents on the benzo[c]chromene framework significantly influence biological activity. For example, modifications at specific positions have been linked to enhanced selectivity and potency against various biological targets, including cancer cells and enzymes involved in inflammatory processes .
Neuroprotective Effects
The neuroprotective properties of compounds derived from 6H-benzo[c]chromen-6-one have been explored in models of neurodegeneration. These compounds have been shown to improve cognitive function in animal models, likely due to their ability to modulate phosphodiesterase activity and enhance neuronal signaling pathways .
Synthetic Approaches
The synthesis of 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one typically involves cyclocondensation reactions between appropriate dicarbonyl compounds and formylcoumarin derivatives . Various synthetic routes have been optimized to improve yield and purity, which are crucial for subsequent biological evaluations.
Analytical Techniques
Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity . These techniques ensure that the compounds are suitable for biological testing.
Case Studies
Mechanism of Action
The mechanism of action of 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II activity, leading to increased levels of cyclic AMP and enhanced cognitive function . The compound also exhibits antioxidant properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzo[c]chromen-6-one Derivatives
| Compound Name | Substituents | Electronic Effects | Key Properties |
|---|---|---|---|
| Target Compound | 2-Acetyl, 3-OH, 4-CH₃ | Mixed (EWG + EDG) | Enhanced fluorescence stability |
| Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) | 3-OH | EDG | Iron(III)-selective quenching |
| 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 3-OH, saturated B-ring | EDG, reduced conjugation | Reduced fluorescence intensity |
| THU-4-Ac (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one | 3-OH, 4-(CH₂CH₂OH) | EDG + steric effects | Fluorescence enhancement with metals |
| 4,7,9-Trihydroxy-3-methoxy-1-methyl-6H-benzo[c]chromen-6-one | 4,7,9-OH, 3-OCH₃, 1-CH₃ | Multiple EDG | Natural origin, antioxidant potential |
| 2-Chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | 2-Cl, 3-OCH₂CH₂CH₃ | EWG (Cl) + EDG (alkoxy) | Altered reactivity for synthesis |
- The 4-methyl group enhances hydrophobicity, improving membrane permeability compared to hydroxylated derivatives (e.g., 4,7,9-trihydroxy analogs) . Saturated B-ring derivatives (e.g., tetrahydro analogs) exhibit diminished conjugation, leading to blue-shifted emission and lower quantum yields .
Fluorescence and Metal-Binding Properties
Table 2: Fluorescence Responses to Metal Ions
| Compound | Metal Interaction | Fluorescence Response | Selectivity |
|---|---|---|---|
| Target Compound | Fe³⁺, Cu²⁺ | Quenching (hypothesized) | Under investigation |
| Urolithin B | Fe³⁺ | On-off quenching | High selectivity for Fe³⁺ |
| THU-4-Ac | Fe³⁺, Zn²⁺ | Enhancement | Broad-spectrum |
| 3-Hydroxy-7,8,9,10-tetrahydro derivative | Fe³⁺ | Weak quenching | Low selectivity |
- Key Findings: Urolithin B demonstrates selective fluorescence quenching with Fe³⁺ due to its 3-OH group acting as a chelation site, a property less pronounced in the target compound due to steric hindrance from the 2-acetyl group . THU-4-Ac, with a 4-(1-hydroxyethyl) substituent, shows fluorescence enhancement in the presence of metals, suggesting substituent-dependent modulation of electron transitions .
Biological Activity
2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one, a member of the coumarin family, exhibits significant biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structure, which contributes to its various therapeutic potentials, particularly in neuroprotection and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chromenone core, which is essential for its biological activity. The compound can be synthesized through various methods, including alkylation reactions involving 7-hydroxy-4-methyl coumarin, highlighting its synthetic accessibility for further research applications.
Phosphodiesterase Inhibition
One of the primary biological activities of this compound is its role as a phosphodiesterase II (PDE2) inhibitor. PDE2 plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a vital second messenger in various signaling pathways. Inhibition of PDE2 by this compound leads to increased cAMP levels, which has been associated with enhanced cognitive functions and potential therapeutic effects in neurodegenerative diseases .
Table 1: PDE2 Inhibition Potency
Neuroprotective Effects
Research indicates that derivatives of this compound can promote neuroprotection. For instance, the alkoxylated derivative 1f was shown to significantly improve cell viability in HT-22 cells exposed to corticosterone-induced neurotoxicity. This protective effect correlates with its ability to inhibit PDE2 activity, suggesting that modifications to the original compound can enhance its neuroprotective properties .
Antioxidant Activity
Coumarins are known for their antioxidant properties, and studies have suggested that this compound may also exhibit such activities. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The structure of coumarins significantly influences their biological activity. Variations in substituents on the chromenone core can lead to different levels of potency against specific biological targets. For example, the introduction of alkoxy groups has been shown to enhance PDE2 inhibition and improve blood-brain barrier penetration .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Alkoxy substitution | Enhanced PDE2 inhibition | |
| Hydroxyl group presence | Increased antioxidant activity |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the benzo[c]chromen series. A notable study synthesized various derivatives and evaluated their inhibitory effects on PDE2. The results indicated that certain structural modifications could yield compounds with potent inhibitory effects comparable to established inhibitors like BAY 60-7550 .
Moreover, another study highlighted the potential cytotoxic effects against cancer cell lines, suggesting that these compounds could be explored further for anticancer therapies .
Q & A
Q. What synthetic methodologies are recommended for 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted chromene aldehydes with silyloxy dienes, as demonstrated for analogous benzo[c]chromen-6-ones . Optimization involves adjusting catalysts (e.g., ZrCl₄ for acid-mediated cyclization ), temperature (85–120°C), and solvent systems (e.g., solvent-free conditions for eco-friendly synthesis ). For scalability, the Hurtley reaction has been adapted to synthesize key intermediates under controlled pH and temperature .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., acetyl, methyl, hydroxyl groups) and aromatic proton environments .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the chromenone core) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for acetyl and methyl substituents .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, if applicable .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to acute toxicity risks (oral, dermal, inhalation; Category 4 hazards) .
- Ventilation : Use fume hoods to avoid aerosol formation.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituents (e.g., acetyl, methyl, hydroxyl) influence fluorescence properties and metal-ion interactions?
- Methodological Answer : Substituents modulate fluorescence via electronic effects:
- Hydroxyl Groups : Enable chelation with Fe(III), causing fluorescence quenching ("off" state) .
- Acetyl/Methyl Groups : Electron-withdrawing/donating effects alter HOMO-LUMO gaps, shifting emission wavelengths. For example, 4-methyl analogs show enhanced fluorescence in hydrophobic environments .
- Experimental Design : Use UV-Vis and fluorescence titration (λex = 300–400 nm) in buffered solutions (pH 7.4) to quantify binding constants (Ka) with metals like Fe(III) or Cu(II) .
Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotection vs. radioprotection)?
- Methodological Answer : Discrepancies arise from substituent-dependent bioactivity and assay conditions:
- Structure-Activity Relationship (SAR) Studies : Compare methyl/acetyl-substituted analogs (e.g., phosphodiesterase II inhibition in neuroprotection vs. radioprotective SG-series derivatives ).
- Dose-Response Analysis : Use in vitro models (e.g., SH-SY5Y neurons for neuroprotection ; clonogenic assays for radioprotection ).
- Mechanistic Profiling : Employ molecular docking to predict binding affinities with targets like PDE2 or DNA repair enzymes .
Q. How can diastereodivergent synthesis improve access to stereoisomers of benzo[c]chromen-6-one derivatives?
- Methodological Answer :
- Catalytic Systems : Modular dialkoxyprolinol catalysts enable domino Michael/Michael/hemiacetalization reactions, yielding diastereomers with >98:2 selectivity .
- Oxidation Steps : Post-synthesis oxidation (e.g., PCC or TEMPO/NaClO) converts intermediates to the final chromenone structure while preserving stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
